

MRS2690: A Potent and Selective Agonist for the P2Y14 Receptor

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Compound of Interest		
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For researchers in pharmacology and drug development, the purinergic receptor P2Y14 has emerged as a compelling target for therapeutic intervention in inflammatory and immune diseases. A key tool in the investigation of this receptor is **MRS2690**, a potent and selective agonist. This guide provides a comparative analysis of **MRS2690**'s selectivity for the P2Y14 receptor over other P2Y receptor subtypes, supported by experimental data and detailed methodologies.

High Selectivity of MRS2690 for the P2Y14 Receptor

MRS2690 is a synthetic analog of UDP-glucose, an endogenous agonist of the P2Y14 receptor. Experimental data demonstrates that MRS2690 is a highly potent agonist at the human P2Y14 receptor, with a reported EC50 value of 49 nM.[1] Notably, this potency is approximately seven times greater than that of UDP-glucose, highlighting the enhanced activity of this synthetic analog.[1]

Crucially, the value of MRS2690 as a research tool lies in its selectivity for P2Y14 over other P2Y receptor subtypes. The P2Y receptor family consists of eight distinct subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), which are broadly classified into Gq-coupled and Gi-coupled subfamilies based on their primary signaling pathways. While comprehensive quantitative data on the activity of MRS2690 across all P2Y receptors is not extensively published in a single source, available information indicates a strong selectivity profile. For instance, it has been reported that MRS2690 is inactive at the P2Y2 receptor. This



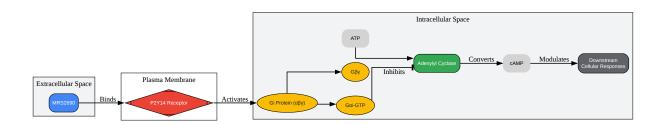
lack of cross-reactivity is vital for elucidating the specific physiological roles of the P2Y14 receptor without confounding effects from the activation of other P2Y subtypes.

Receptor Subtype	Primary G-Protein Coupling	MRS2690 Activity
P2Y14	Gi	Potent Agonist (EC50 = 49 nM) [1]
P2Y1	Gq	No significant activity reported
P2Y2	Gq	Inactive
P2Y4	Gq	No significant activity reported
P2Y6	Gq	No significant activity reported
P2Y11	Gs/Gq	No significant activity reported
P2Y12	Gi	No significant activity reported
P2Y13	Gi	No significant activity reported

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor, a member of the Gi-coupled subfamily of P2Y receptors, initiates a signaling cascade upon agonist binding that primarily involves the inhibition of adenylyl cyclase.[2] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of various downstream effectors, including protein kinase A (PKA). The activation of the P2Y14 receptor and its subsequent signaling plays a crucial role in various physiological processes, particularly in the immune system.





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P2Y14 Receptor Signaling Pathway

Experimental Protocols

The selectivity of **MRS2690** for the P2Y14 receptor is typically determined using in vitro cellular assays that measure receptor activation. The two primary methods employed are intracellular calcium mobilization assays and radioligand binding assays.

Intracellular Calcium Mobilization Assay

This assay is a common method to assess the activity of G protein-coupled receptors (GPCRs). Since the P2Y14 receptor is Gi-coupled and does not directly signal through calcium mobilization, a common technique involves co-expressing the receptor with a promiscuous G-protein, such as $G\alpha16$ or a chimeric $G\alpha q/i$, in a host cell line (e.g., HEK293 or CHO cells). This redirects the Gi-mediated signal through the Gq pathway, resulting in an increase in intracellular calcium upon agonist stimulation.

Protocol:

Cell Culture and Transfection:



- HEK293 or CHO cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
- Cells are transiently or stably co-transfected with expression vectors for the human P2Y14
 receptor and a promiscuous G-protein (e.g., Gα16 or Gαq/i). For comparison, other P2Y
 receptor subtypes are individually expressed in separate cell lines.

Cell Plating:

 Transfected cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates and allowed to adhere overnight.

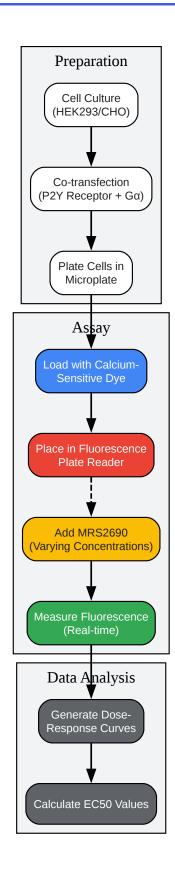
Dye Loading:

- The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., HBSS) for a specified time (typically 30-60 minutes) at 37°C. Probenecid may be included to prevent dye leakage.
- Compound Addition and Signal Detection:
 - The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).
 - Baseline fluorescence is measured before the automated addition of varying concentrations of MRS2690 or other P2Y receptor agonists.
 - Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time.

Data Analysis:

- The increase in fluorescence over baseline is calculated for each concentration of the agonist.
- Dose-response curves are generated, and EC50 values are determined using non-linear regression analysis to quantify the potency of MRS2690 at each P2Y receptor subtype.





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Calcium Mobilization Assay Workflow



Radioligand Binding Assay

Radioligand binding assays directly measure the interaction of a ligand with its receptor. These assays are crucial for determining the binding affinity (Ki) of a compound. For P2Y14, a radiolabeled antagonist or agonist can be used in a competition binding format to assess the affinity of unlabeled ligands like **MRS2690**.

Protocol:

- Membrane Preparation:
 - Cells expressing the P2Y14 receptor (or other P2Y subtypes) are harvested and homogenized.
 - The cell lysate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer. Protein concentration is determined.
- Binding Reaction:
 - In a multi-well filter plate, a constant concentration of a suitable radioligand for the P2Y14 receptor (e.g., [3H]UDP) is incubated with the prepared cell membranes.
 - Increasing concentrations of unlabeled MRS2690 are added to compete with the radioligand for binding to the receptor.
 - Non-specific binding is determined in the presence of a high concentration of a known P2Y14 receptor ligand.
- Incubation and Filtration:
 - The reaction mixture is incubated to allow binding to reach equilibrium.
 - The mixture is then rapidly filtered through a glass fiber filter plate using a vacuum manifold. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
 - The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.



- Scintillation Counting:
 - The filter plate is dried, and a scintillation cocktail is added to each well.
 - The amount of radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis:
 - The specific binding of the radioligand is calculated by subtracting the non-specific binding from the total binding.
 - Competition binding curves are generated by plotting the percentage of specific binding against the concentration of MRS2690.
 - IC50 values are determined from these curves and then converted to Ki values using the Cheng-Prusoff equation to reflect the binding affinity of MRS2690.

By employing these rigorous experimental approaches, the high potency and selectivity of MRS2690 for the P2Y14 receptor can be reliably demonstrated, solidifying its role as an indispensable tool for investigating the therapeutic potential of targeting this important purinergic receptor.

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